Cyclohexanecarboxylic acid

Overview

Description

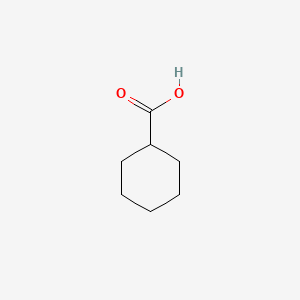

Cyclohexanecarboxylic acid is an organic compound with the formula C₇H₁₂O₂. It is the carboxylic acid derivative of cyclohexane and appears as a colorless oil that crystallizes near room temperature . This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.

Mechanism of Action

Target of Action

Cyclohexanecarboxylic acid (CCA) is a carboxylic acid derivative of cyclohexane . It primarily targets enzymes and proteins involved in biochemical reactions, particularly those associated with the oxidation and aromatization processes .

Mode of Action

CCA interacts with its targets through a series of chemical reactions. The carboxylic acid group in CCA can undergo typical reactions of carboxylic acids, such as conversion to the acid chloride cyclohexanecarbonyl chloride . The mode of action of carboxylic acids generally involves the protonation of the carbonyl group, increasing its electrophilic character, and leading to the formation of a tetrahedral alkoxide intermediate .

Biochemical Pathways

CCA is involved in several biochemical pathways. It can be prepared by the hydrogenation of benzoic acid . It is also a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid . Furthermore, CCA can be oxidized to cyclohexene . In microbial degradation, CCA can be converted to para-hydroxybenzoic acid .

Pharmacokinetics

It is known to undergo microbial degradation . It can also convert to Hippuric acid in rat liver extracts in vitro . More research is needed to fully understand the ADME properties of CCA.

Result of Action

The molecular and cellular effects of CCA’s action are largely dependent on the specific biochemical pathways it is involved in. For instance, in the synthesis of polyketide-type antibiotics, CCA serves as a starting reagent . In the presence of certain enzymes, CCA can undergo aromatization and convert to Hippuric acid .

Action Environment

The action, efficacy, and stability of CCA can be influenced by various environmental factors. The pH of the environment can also affect the activity of the enzyme systems involved in CCA’s reactions .

Biochemical Analysis

Biochemical Properties

Cyclohexanecarboxylic acid exhibits the reactions typical of carboxylic acids . It can be oxidized to cyclohexene . It undergoes microbial degradation by a strain of Antherobacter to form para-hydroxybenzoic acid . It also undergoes aromatization and converts to Hippuric acid in rat liver extracts in vitro .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to other compounds. For instance, it can be oxidized to form cyclohexene . In the presence of nitrosylsulfuric acid, it acts as a precursor to the nylon-6 precursor caprolactam . In rat liver extracts, it undergoes aromatization and converts to Hippuric acid .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it can be dehydrogenated to form cyclohexene, followed by ring-opening by dioxygenase to generate fatty acid under aerobic conditions . Under anaerobic conditions, cyclohexene can be cleaved through β-oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanecarboxylic acid is primarily synthesized through the hydrogenation of benzoic acid . This process involves the addition of hydrogen to benzoic acid in the presence of a catalyst, typically under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound can also be produced via the oxidation of cyclohexanol or cyclohexanone using oxidizing agents such as chromium trioxide or potassium permanganate . Another method involves the carboxylation of benzene under high pressure and temperature in the presence of a catalyst .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanecarboxylic acid undergoes various chemical reactions typical of carboxylic acids, including:

Oxidation: It can be oxidized to cyclohexene.

Reduction: It can be reduced to cyclohexylmethanol.

Substitution: It can be converted to cyclohexanecarbonyl chloride using thionyl chloride.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride.

Substitution Reagents: Thionyl chloride.

Major Products Formed:

Cyclohexene: Formed through oxidation.

Cyclohexylmethanol: Formed through reduction.

Cyclohexanecarbonyl chloride: Formed through substitution.

Scientific Research Applications

Cyclohexanecarboxylic acid has a multitude of applications in scientific research:

Biology: It is employed in the study of enzyme interactions and metabolic pathways.

Medicine: It is a building block in the synthesis of various pharmaceutical drugs.

Industry: It is used in the production of perfumes, flavors, and specific types of pesticides.

Comparison with Similar Compounds

Cyclohexanecarboxylic acid can be compared with other similar compounds, such as:

- Abscisic Acid

- Buciclic Acid

- Chlorogenic Acid

- Chorismic Acid

- Dicyclomine

- Quinic Acid

- Shikimic Acid

- Tranexamic Acid

Uniqueness: this compound is unique due to its versatile applications in organic synthesis and its role as a precursor to the nylon-6 precursor caprolactam . Its ability to undergo various chemical reactions and its utility in multiple fields make it a compound of significant interest.

Biological Activity

Cyclohexanecarboxylic acid (CHCA), a cyclic carboxylic acid, has garnered attention due to its diverse biological activities. This article provides an in-depth review of its pharmacological properties, mechanisms of action, and relevant case studies.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it inhibits the growth of various pathogenic bacteria, potentially by disrupting their membrane integrity and metabolic processes .

2. Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is attributed to its ability to scavenge free radicals and enhance the body's endogenous antioxidant defenses .

3. Anti-inflammatory Effects

Studies have shown that CHCA can modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases. It appears to inhibit pro-inflammatory cytokine production, thereby reducing inflammation .

The biological activities of this compound are mediated through several mechanisms:

- Membrane Disruption : CHCA alters the fluidity and permeability of microbial membranes, leading to cell lysis.

- Enzyme Inhibition : It inhibits enzymes involved in the synthesis of bacterial cell walls and other critical pathways.

- Signal Transduction Modulation : The compound may interfere with signaling pathways that regulate inflammation and oxidative stress responses .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 0.5 mg/mL for both bacteria, showcasing its potential as a natural preservative in food products .

Case Study 2: Anti-inflammatory Action

In an animal model of arthritis, administration of CHCA significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Pharmacokinetics

This compound is rapidly absorbed and metabolized in vivo. Its bioavailability varies across species, with studies indicating approximately 100% bioavailability in rats and dogs, while it is lower in monkeys (68%) due to differences in metabolic pathways .

Toxicological Profile

Toxicity studies indicate that this compound has low acute toxicity via dermal routes but shows irritative effects on skin and eyes at higher concentrations . The No Observed Adverse Effect Level (NOAEL) is established at 150 mg/kg body weight per day based on chronic exposure studies.

Properties

IUPAC Name |

cyclohexanecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNMSOFKMUBTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Cyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, lead salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050825291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8059180 | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid or liquid with a valerian odor; mp = 29 deg C; [Merck Index] White crystalline solid; mp = 29-31 deg C; [Sigma-Aldrich MSDS], Solid, White solid; rum, raisins, fruity, fatty sweet odour | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

232.00 to 233.00 °C. @ 760.00 mm Hg | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.6 mg/mL at 25 °C, Slightly soluble in water; miscible in fat, Miscible at room temperature (in ethanol) | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.029-1.037 | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-89-5, 50825-29-1 | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, lead salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050825291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, lead salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead naphthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9VKD9VL18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31 - 32 °C | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Cyclohexanecarboxylic acid?

A1: this compound has a molecular formula of C₇H₁₂O₂ and a molecular weight of 128.17 g/mol.

Q2: Is there spectroscopic data available on this compound?

A2: Yes, infrared spectroscopic data has been collected on this compound, particularly examining its aggregational states within thiourea channels. This research explored its dimer structure, similar to that found in liquid or less polar solutions. []

Q3: How does the structure of this compound affect its solubility?

A3: The presence of the carboxylic acid group in this compound influences its solubility. This functional group can form hydrogen bonds with water, increasing its solubility in aqueous media compared to its corresponding hydrocarbon, cyclohexane.

Q4: How does the cyclohexane ring in this compound affect its conformation?

A4: The cyclohexane ring primarily exists in chair conformations, with substituents occupying either equatorial or axial positions. The carboxylic acid group in this compound prefers the equatorial position due to reduced steric interactions. [, , , ]

Q5: How does this compound react with diazodiphenylmethane?

A5: this compound undergoes esterification with diazodiphenylmethane. The reaction rate is influenced by the solvent and the presence of substituents on the cyclohexane ring. In toluene, the reaction is thought to be catalyzed by the acid itself. [, ]

Q6: How does the presence of substituents on the cyclohexane ring affect the reactivity of this compound?

A6: Substituents on the cyclohexane ring, particularly at the 4-position, can influence the reactivity of the carboxylic acid group. Studies with trans-4-substituted cyclohexanecarboxylic acids have shown that electron-withdrawing groups can slightly retard acid-catalyzed esterification in methanol. [] The presence of '1,3-axial hydrogen atom' interactions can also impact reactivity, with three such interactions causing significant retardation. []

Q7: Can this compound be used as a catalyst?

A7: While not a catalyst itself, the presence of this compound can influence catalytic processes. For example, in the heterogeneous nitrosation of this compound with nitrous anhydride, oleum is used as a catalyst, and the reaction is influenced by factors such as temperature, oleum concentration, and reaction time. []

Q8: How is this compound metabolized in bacteria?

A8: Bacteria, like certain Pseudomonas and Corynebacterium species, can degrade this compound via a β-oxidation pathway. This process involves the formation of Coenzyme A intermediates, ultimately leading to the breakdown of the cyclohexane ring. [, , ]

Q9: Can this compound be aromatized by microorganisms?

A9: Yes, Corynebacterium cyclohexanicum can aromatize this compound. This occurs through a pathway involving two desaturase enzymes, ultimately converting the compound to 4-hydroxybenzoic acid. [, ]

Q10: How is this compound metabolized in mammals?

A10: In mammals, such as rats, this compound is primarily metabolized in the liver. It undergoes oxidation and conjugation reactions, forming metabolites like hippuric acid and glucuronide conjugates, which are excreted in bile and urine. [, ]

Q11: Are there any pharmaceutical applications of this compound derivatives?

A11: Yes, this compound derivatives have been investigated for their antiplasmin activity. Studies have explored the structure-activity relationships of various derivatives, particularly those with amino and carboxyl substituents, to understand their impact on potency. [, ]

Q12: Have any this compound derivatives been developed into drugs?

A12: Yes, a this compound derivative, idrapril, has been developed as an ACE inhibitor. Its structural and conformational properties, including the presence of cis and trans isomers and intramolecular hydrogen bonding, have been studied using NMR and molecular mechanics calculations. []

Q13: Are there this compound derivatives with potential for treating metabolic disorders?

A13: Research has identified a novel series of DGAT1 inhibitors containing a piperidinyl-oxy-cyclohexanecarboxylic acid moiety. These compounds show promise in reducing lipid excursion and food intake in animal models, suggesting potential applications in treating metabolic disorders. []

Q14: What are the applications of this compound in materials science?

A14: this compound derivatives, particularly its esters, are used as eco-friendly plasticizers in polymer materials, including PVC. These plasticizers offer improved properties such as low volatility, resistance to extraction, flexibility, and wear resistance. []

Q15: How can this compound be used to study wettability alteration in oil recovery?

A15: this compound and its derivatives can be used as wettability alteration agents in enhanced oil recovery. Studies have investigated the impact of different chain lengths on spontaneous imbibition and oil recovery in carbonate cores. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.